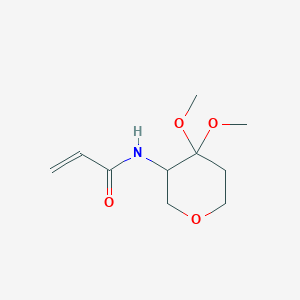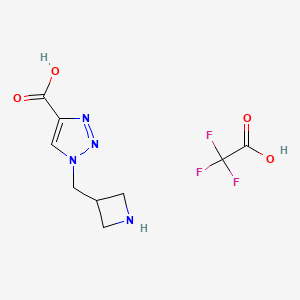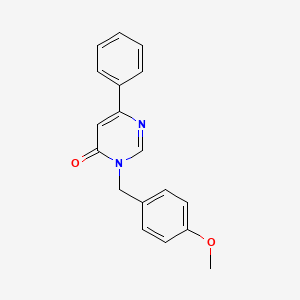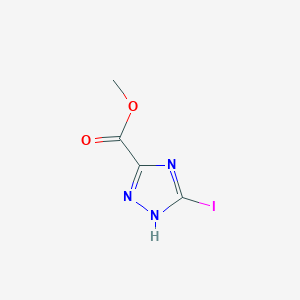
N-(4,4-Dimethoxyoxan-3-yl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,4-Dimethoxyoxan-3-yl)prop-2-enamide, also known as DMOX, is a chemical compound that has been widely used in scientific research. It is a synthetic analog of the natural product oxanamide, which has been identified as a potential anticancer agent. DMOX has been shown to exhibit a range of biological activities, including antitumor, anti-inflammatory, and antimicrobial effects. In
Applications De Recherche Scientifique
N-(4,4-Dimethoxyoxan-3-yl)prop-2-enamide has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, colon, and lung cancer cells. N-(4,4-Dimethoxyoxan-3-yl)prop-2-enamide has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition to its anticancer properties, N-(4,4-Dimethoxyoxan-3-yl)prop-2-enamide has been shown to exhibit anti-inflammatory and antimicrobial effects. It has been investigated as a potential treatment for inflammatory diseases, such as arthritis and colitis, as well as for bacterial and fungal infections.
Mécanisme D'action
The mechanism of action of N-(4,4-Dimethoxyoxan-3-yl)prop-2-enamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in cell growth and survival. N-(4,4-Dimethoxyoxan-3-yl)prop-2-enamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDAC inhibition can lead to the activation of tumor suppressor genes and the inhibition of oncogenes, resulting in the suppression of cancer cell growth. N-(4,4-Dimethoxyoxan-3-yl)prop-2-enamide has also been shown to inhibit the activity of DNA methyltransferases (DNMTs), which are enzymes that add methyl groups to DNA. DNMT inhibition can lead to the reactivation of tumor suppressor genes that have been silenced by DNA methylation.
Biochemical and Physiological Effects
N-(4,4-Dimethoxyoxan-3-yl)prop-2-enamide has been shown to have a range of biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, as well as to inhibit cell migration and invasion. N-(4,4-Dimethoxyoxan-3-yl)prop-2-enamide has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, N-(4,4-Dimethoxyoxan-3-yl)prop-2-enamide has been found to have antimicrobial effects against a variety of bacterial and fungal pathogens.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(4,4-Dimethoxyoxan-3-yl)prop-2-enamide in lab experiments is its high purity and availability. N-(4,4-Dimethoxyoxan-3-yl)prop-2-enamide can be synthesized in large quantities using a simple and efficient method, making it a cost-effective reagent for research purposes. Another advantage of N-(4,4-Dimethoxyoxan-3-yl)prop-2-enamide is its broad range of biological activities, which make it a versatile tool for investigating various cellular pathways and disease processes. However, one limitation of using N-(4,4-Dimethoxyoxan-3-yl)prop-2-enamide is its potential toxicity. N-(4,4-Dimethoxyoxan-3-yl)prop-2-enamide has been shown to be cytotoxic at high concentrations, which can limit its use in certain experiments. It is important to carefully control the concentration of N-(4,4-Dimethoxyoxan-3-yl)prop-2-enamide in experiments to avoid nonspecific effects.
Orientations Futures
There are many potential future directions for research on N-(4,4-Dimethoxyoxan-3-yl)prop-2-enamide. One area of interest is the development of N-(4,4-Dimethoxyoxan-3-yl)prop-2-enamide analogs with improved anticancer activity and reduced toxicity. Another area of research is the investigation of the molecular mechanisms underlying the biological effects of N-(4,4-Dimethoxyoxan-3-yl)prop-2-enamide. Understanding the specific targets and pathways affected by N-(4,4-Dimethoxyoxan-3-yl)prop-2-enamide could lead to the development of more targeted therapies for cancer and other diseases. Additionally, the antimicrobial properties of N-(4,4-Dimethoxyoxan-3-yl)prop-2-enamide could be further explored for the development of new antibiotics and antifungal agents. Overall, N-(4,4-Dimethoxyoxan-3-yl)prop-2-enamide has great potential as a tool for scientific research and as a source of new therapeutic agents.
Méthodes De Synthèse
The synthesis of N-(4,4-Dimethoxyoxan-3-yl)prop-2-enamide involves the reaction of 4,4-dimethoxy-3-hydroxybutan-2-one with acryloyl chloride in the presence of a base catalyst. The resulting product is then purified by column chromatography to yield N-(4,4-Dimethoxyoxan-3-yl)prop-2-enamide in high purity. This synthesis method has been optimized to produce N-(4,4-Dimethoxyoxan-3-yl)prop-2-enamide in large quantities, making it readily available for research purposes.
Propriétés
IUPAC Name |
N-(4,4-dimethoxyoxan-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-4-9(12)11-8-7-15-6-5-10(8,13-2)14-3/h4,8H,1,5-7H2,2-3H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUGNDNQXAYHGPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCOCC1NC(=O)C=C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,4-Dimethoxyoxan-3-yl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(Acetylamino)-2-methylbenzyl]-2-chloroacetamide](/img/structure/B2923963.png)
![N-benzyl-2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/no-structure.png)
![N-[[1-[[3-(Trifluoromethyl)phenyl]methyl]triazol-4-yl]methyl]thiophene-2-carboxamide](/img/structure/B2923966.png)
![Oxan-2-yl-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2923968.png)
![(Z)-3-methoxy-1-methyl-N-(3,5,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-4-carboxamide](/img/structure/B2923969.png)
![1-[(5-Methylfuran-2-yl)methyl]piperidin-4-ol](/img/structure/B2923970.png)
![6-chloro-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)nicotinamide](/img/structure/B2923971.png)
![2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2923973.png)



![8-[(E)-2-[(2-chlorophenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2923979.png)
